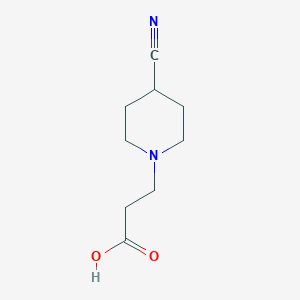
3-(4-氰基哌啶-1-基)丙酸
描述
3-(4-Cyanopiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Cyanopiperidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Cyanopiperidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与合成
3-(4-氰基哌啶-1-基)丙酸: 是药物化学中一个有价值的结构单元,特别是在合成哌啶衍生物方面,哌啶衍生物存在于二十多种药物类别中 。它的结构有利于创建各种生物活性化合物,包括:
药理学应用
哌啶衍生物,包括从 3-(4-氰基哌啶-1-基)丙酸 合成的衍生物,具有广泛的药理活性 。它们用于:
生物活性
3-(4-Cyanopiperidin-1-yl)propanoic acid is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings, including biochemical properties, mechanisms of action, and pharmacological implications.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₄N₂O₂
- Molecular Weight : 170.22 g/mol
- CAS Number : 1864093-33-3
The compound features a piperidine ring substituted with a cyanide group and a propanoic acid moiety, which influences its interactions with biological systems.
3-(4-Cyanopiperidin-1-yl)propanoic acid operates through multiple pathways:
- G Protein-Coupled Receptors (GPCRs) : Piperidine derivatives are known to interact with GPCRs, which play crucial roles in signal transduction across cell membranes.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways involved in various physiological processes.
- Cellular Signaling : It can modulate cellular signaling pathways, potentially affecting gene expression and cellular metabolism.
Antimicrobial Activity
Recent studies have indicated that related compounds exhibit antimicrobial properties. For instance, derivatives of propanoic acids have shown effectiveness against various microorganisms, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 64 µg/mL to 128 µg/mL against pathogens like E. coli and S. aureus .
Pharmacokinetic Properties
Understanding the pharmacokinetics of 3-(4-Cyanopiperidin-1-yl)propanoic acid is crucial for evaluating its therapeutic potential:
- Absorption : The compound is likely to exhibit good intestinal absorption based on its structure.
- Distribution : It may cross the blood-brain barrier, suggesting potential central nervous system effects.
- Metabolism : The metabolic pathways involve interactions with cytochrome P450 enzymes, influencing its bioavailability and efficacy.
Case Studies and Research Findings
Several studies have explored the biological implications of piperidine derivatives:
- Study on Antimicrobial Activity :
- Pharmacological Evaluation :
Data Table: Biological Activity Overview
属性
IUPAC Name |
3-(4-cyanopiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-7-8-1-4-11(5-2-8)6-3-9(12)13/h8H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIIXVPPBFTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















